5-Fluoro-2-isocyanatobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-isocyanatobenzonitrile: is an organic compound with the molecular formula C8H3FN2O and a molecular weight of 162.12 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a fluorine atom, an isocyanate group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-fluoro-2-aminobenzonitrile with phosgene (COCl2) under controlled conditions to form the isocyanate group . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of 5-Fluoro-2-isocyanatobenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as tetrahydrofuran (THF) or dichloromethane.
Cyclization Reactions: Catalysts like Lewis acids (e.g., AlCl3) in anhydrous conditions.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products:
Ureas: Formed from nucleophilic substitution with amines.
Heterocycles: Formed from cyclization reactions.
Amines: Formed from hydrolysis of the isocyanate group.
Scientific Research Applications
5-Fluoro-2-isocyanatobenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isocyanatobenzonitrile primarily involves its reactivity with nucleophiles due to the presence of the isocyanate group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
5-Fluoro-2-aminobenzonitrile: A precursor in the synthesis of 5-Fluoro-2-isocyanatobenzonitrile.
2-Fluoro-5-methoxybenzonitrile: A structurally similar compound with a methoxy group instead of an isocyanate group.
2-Chloro-5-fluorobenzotrifluoride: Another fluorinated aromatic compound with different functional groups.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the isocyanate group, which impart distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of various organic compounds and materials .
Properties
IUPAC Name |
5-fluoro-2-isocyanatobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2O/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZVKJWOODEOIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.